4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid
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Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It’s widely used in food preservation and is also a precursor for the synthesis of many other organic substances .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-(Ethoxycarbonyl)benzoic acid, has a molecular formula of C10H10O4 . The structure of your compound would likely be similar, but with additional substitutions on the aromatic ring and the pyrrole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would likely be similar to those of other benzoic acid derivatives. For example, benzoic acid is a colorless crystalline solid and slightly soluble in water .Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be hypothesized that it may interact with its targets through a similar mechanism. This involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is widely applied in transition metal catalyzed carbon–carbon bond forming reactions . The compound, being an organoboron reagent, could play a role in the transmetalation step of the SM coupling .
Pharmacokinetics
Similar compounds are known to be metabolized into monoethyl phthalate, which can serve as a urinary biomarker indicating exposure to phthalate esters .
Result of Action
It’s known that similar compounds participate in carbon-carbon bond forming reactions, which can lead to the synthesis of complex organic molecules .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Properties
IUPAC Name |
4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-26-21(25)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(10-12-17)20(23)24/h4-13H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJVUPVCMDIDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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